molecular formula C15H18ClIN2O2S B1676663 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 110448-33-4

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No. B1676663
M. Wt: 452.7 g/mol
InChI Key: KDDALCDYHZIZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride, also known as 5-iodo-1-naphthalenesulfonyl-1,4-diazepane hydrochloride, is an organic compound that has a wide range of applications in scientific research. It is a small molecule that is used as a reagent in organic synthesis, as well as a tool for the study of various biochemical and physiological processes. This compound has been used in a variety of ways, including in vitro and in vivo experiments, to study the mechanism of action, biological activity, and biochemical and physiological effects.

Scientific Research Applications

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride is used in a variety of scientific research applications. It can be used in both in vitro and in vivo experiments.

In Vivo

In vivo experiments involve the use of 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride to study the mechanism of action, biological activity, and biochemical and physiological effects. It has been used in studies of the effects of drugs on the brain and nervous system, as well as the effects of environmental toxins. It can also be used to study the effects of radiation on cells and tissues.

In Vitro

In vitro experiments involve the use of 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride to study the effects of drugs on cells and tissues in a laboratory setting. It has been used in studies of the effects of drugs on the cell membrane, as well as the effects of drugs on the metabolism of cells.

Mechanism Of Action

The mechanism of action of 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride is not well understood. However, it is believed that the compound binds to the cell membrane, which then triggers a series of biochemical reactions that lead to the desired effects.

Biological Activity

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride has been shown to have a wide range of biological activities. It has been shown to have anticonvulsant, anxiolytic, anti-inflammatory, and anti-cancer activities. It has also been shown to have neuroprotective and antioxidant activities.

Biochemical And Physiological Effects

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the metabolism of cells, as well as the release of neurotransmitters and hormones. It has also been shown to affect the permeability of cells, as well as the activity of enzymes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate. However, it is important to note that the compound is highly toxic and should be handled with care. Additionally, the compound is highly soluble in water, which can make it difficult to work with in some experiments.

Future Directions

The potential future directions for 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride are numerous. It could be used in the development of new drugs and therapies, as well as in the study of various biochemical and physiological processes. Additionally, it could be used in the study of the effects of environmental toxins on cells and tissues. It could also be used to study the effects of radiation on cells and tissues, as well as to study the effects of drugs on the brain and nervous system. Finally, it could be used in the development of new diagnostic tools and biomarkers.

properties

IUPAC Name

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDALCDYHZIZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018022
Record name ML 7 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

CAS RN

110448-33-4, 109376-83-2
Record name 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC734550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ML 7 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 2
Reactant of Route 2
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 3
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 4
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 5
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 6
Reactant of Route 6
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.